molecular formula C13H11ClO4S B2951862 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-33-4

5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2951862
CAS No.: 477866-33-4
M. Wt: 298.74
InChI Key: YIXJSKJPCXBYJM-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C13H11ClO4S. It is known for its unique structure, which includes a dioxane ring and a chlorophenyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the chlorophenyl group and the dioxane ring, which can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(4-chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific substitution pattern on the phenyl ring and the presence of the dioxane ring.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXJSKJPCXBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=C(C=C2)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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